2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
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Description
2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The derivative of pyrazole-acetamide has been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity. This study indicates the potential of pyrazole-acetamide derivatives in creating metal coordination complexes with biological activity, which could be relevant for pharmaceutical and chemical research (Chkirate et al., 2019).
Synthesis of Pyrimidines and Pyrazoles
Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, when reacted with acetamidine in tetrahydrofuran, have led to the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines. These reactions showcase the chemical versatility of tetrahydrofuran-related compounds in synthesizing pyrimidine and pyrazole derivatives (Roberts et al., 1994).
Biological Activity of Pyrazole Derivatives
A specific pyrazole-acetamide compound has been synthesized and evaluated for its herbicidal and fungicidal activities. This demonstrates the potential of such compounds in agricultural applications, particularly in the development of new herbicides and fungicides (Hu et al., 2016).
Hydrogen Bonding in Amide Derivatives
Studies on different amide derivatives, including pyrazole-acetamides, have shown their ability to form diverse hydrogen bonding patterns. This understanding is crucial for the design of new materials and drugs, as hydrogen bonding plays a key role in molecular self-assembly and interaction (Kalita & Baruah, 2010).
Chemoselective Synthesis
The use of acetamide derivatives in chemoselective synthesis has been demonstrated, highlighting their utility in creating specific chemical compounds. This is particularly valuable in pharmaceutical and organic chemistry, where selectivity is crucial (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-ethoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-16-8-11(15)13-9-5-12-14(6-9)10-3-4-17-7-10/h5-6,10H,2-4,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNCEZVDUNXCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CN(N=C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide |
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